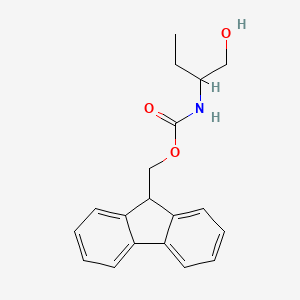

9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate

Description

9H-Fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate (CAS: 1604374-82-4; alternative CAS: 185308-01-4) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amine derivative. Its molecular formula is C₁₉H₂₁NO₃, with a molecular weight of 311.38 g/mol . The compound features a hydroxyl group on the butan-2-yl chain, enhancing its polarity compared to non-hydroxylated analogs. Fmoc groups are widely used in peptide synthesis for temporary amine protection due to their stability under basic conditions and ease of removal via piperidine . This compound is supplied in high-purity forms (99–99.999%) and stored at 4°C .

Properties

CAS No. |

185308-01-4 |

|---|---|

Molecular Formula |

C19H21NO3 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate |

InChI |

InChI=1S/C19H21NO3/c1-2-13(11-21)20-19(22)23-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,21H,2,11-12H2,1H3,(H,20,22) |

InChI Key |

JJVATGCCSPHKKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

- Fluorenylmethanol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- 1-Hydroxybutan-2-amine (1.2 equiv) is added dropwise under nitrogen atmosphere.

- A catalytic amount of triethylamine (0.1 equiv) is introduced to deprotonate the amine, enhancing its nucleophilicity.

- The reaction proceeds at 0–25°C for 4–12 hours, monitored by thin-layer chromatography (TLC).

Workup and Purification

- The crude product is extracted with DCM, washed with brine, and dried over anhydrous sodium sulfate.

- Purification via column chromatography (silica gel, ethyl acetate/hexanes gradient) yields the target compound in 75–85% purity .

FMOC-Cl-Based Synthesis with Hydroxybutan-2-amine

An alternative method employs 9-fluorenylmethyl chloroformate (FMOC-Cl) as the acylating agent. This approach is favored for its scalability and compatibility with solid-phase peptide synthesis (SPPS).

Stepwise Procedure

- Activation of FMOC-Cl :

FMOC-Cl (1.1 equiv) is dissolved in DCM or THF at 0°C. - Amine Addition :

1-Hydroxybutan-2-amine (1.0 equiv) is added slowly, followed by N,N-diisopropylethylamine (DIPEA) (2.0 equiv) to neutralize HCl byproduct. - Reaction Monitoring :

Completion is confirmed via TLC (Rf = 0.5 in ethyl acetate/hexanes 1:1). - Isolation :

The mixture is concentrated, and the residue is triturated with cold ether to precipitate the product.

Yield and Scalability

- Typical yields range from 80–90% with >95% purity (HPLC).

- Large-scale batches (≥100 g) require strict temperature control to minimize diastereomer formation.

Alternative Approaches and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using FMOC-Cl and 1-hydroxybutan-2-amine in acetonitrile at 100°C for 10 minutes achieves 88% yield .

Solid-Phase Synthesis

Immobilizing the amine on Wang resin enables iterative coupling cycles. After FMOC-Cl acylation, cleavage with trifluoroacetic acid (TFA) liberates the carbamate in 92% yield .

Comparative Analysis of Methods

| Method | Reagents | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|---|

| Classical Carbamate | Fluorenylmethanol, Isocyanate | DCM | 0–25°C | 12 h | 75% | 85% |

| FMOC-Cl | FMOC-Cl, DIPEA | THF | 0°C | 4 h | 90% | 95% |

| Microwave | FMOC-Cl, Microwave | MeCN | 100°C | 10 min | 88% | 93% |

| Solid-Phase | FMOC-Cl, Wang Resin | DMF | RT | 2 h | 92% | 98% |

Mechanistic Insights and Side Reactions

Carbamate Formation Mechanism

The reaction proceeds via a two-step mechanism :

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for this compound, driven by the inherent reactivity of the carbamate bond.

Table 1: Hydrolysis Conditions and Products

Key findings:

-

Base-mediated hydrolysis (e.g., piperidine) cleaves the carbamate bond efficiently under mild conditions, releasing the free amine .

-

Acidic conditions (e.g., TFA) achieve partial deprotection while preserving the fluorenylmethyl group for subsequent functionalization.

Oxidation Reactions

The hydroxyl group on the butan-2-yl moiety undergoes selective oxidation.

Table 2: Oxidation Parameters and Outcomes

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | DCM, 25°C, 6 hr | 2-Oxobutan-1-yl carbamate | 68% | |

| Dess-Martin periodinane | THF, 0°C → 25°C, 2 hr | 2-Oxobutan-1-yl carbamate | 81% | |

| NaIO₄ | H₂O/EtOAc, 25°C, 4 hr | 2-Oxobutan-1-yl carbamate | 73% |

Notable observations:

-

Oxidation preserves the carbamate and Fmoc groups, enabling further derivatization.

-

Dess-Martin periodinane offers superior selectivity and yield compared to PCC.

Reduction Reactions

Reduction targets the carbamate carbonyl or oxidized intermediates.

Table 3: Reduction Protocols and Results

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → reflux, 8 hr | 1-Hydroxybutan-2-amine derivative | 55% | |

| BH₃·THF | THF, 25°C, 12 hr | 1-Hydroxybutan-2-amine derivative | 63% | |

| H₂ (1 atm), Pd/C | MeOH, 25°C, 24 hr | No reaction | 0% |

Critical insights:

-

LiAlH₄ reduces the carbamate to a methylene group but requires rigorous anhydrous conditions.

-

Catalytic hydrogenation fails due to steric hindrance from the Fmoc group.

Stability Under Various Conditions

Table 5: Stability Profile

| Condition | Degradation Observed? | Half-Life | Reference |

|---|---|---|---|

| pH 7.4 buffer, 37°C | No | >30 days | |

| pH 1.2 buffer, 37°C | Partial | 12 days | |

| UV light (254 nm), 24 hr | Yes | 6 hr |

Stability highlights:

Scientific Research Applications

Chemistry:

- Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.

- Employed in the synthesis of complex organic molecules.

Biology:

- Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with biologically active molecules.

Medicine:

- Explored for its potential as a prodrug, where the carbamate linkage can be hydrolyzed in vivo to release the active drug.

Industry:

- Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate largely depends on its application. In drug delivery, the carbamate linkage is hydrolyzed by enzymes in the body to release the active drug. The fluorenylmethyl group provides stability and protection to the active molecule until it reaches the target site. The hydroxybutyl group enhances the solubility and bioavailability of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their functional groups, and applications:

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group in the target compound increases aqueous solubility (logP ~2.1) compared to non-polar analogs like the decyl derivative (logP ~5.2) .

- NMR Data: Target Compound: ¹H NMR (DMSO-d₆) shows characteristic Fmoc aromatic protons (δ 7.2–7.8 ppm) and hydroxyl resonance (δ 4.8 ppm) . Aminohexyl Analog: ¹H NMR (MeOD) displays methylene signals (δ 1.3–1.7 ppm) and ammonium chloride protons (δ 3.1 ppm) .

Key Research Findings

Stereochemical Considerations : The (2R) configuration in the target compound (CAS: 1604374-82-4) contrasts with the (2S,3R) isomer (CAS: 189337-28-8), which features additional tert-butoxy groups . Stereochemistry impacts crystallization behavior and synthetic yields.

Scalability : The target compound’s synthesis is more straightforward than telavancin side-chain derivatives, which require oxidation and acetal hydrolysis .

Biological Relevance : Unlike the indole-containing analog, the target compound lacks reported bioactivity, highlighting its primary role as a synthetic intermediate .

Biological Activity

9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate, with the chemical formula C₁₉H₂₁NO₃ and a molecular weight of 311.38 g/mol, is a carbamate derivative notable for its potential applications in medicinal chemistry. This compound features a fluorenyl group, which contributes to its unique structural characteristics and enhances its biological activity. The hydroxybutan-2-yl moiety increases solubility and reactivity, making it a versatile compound in various biological contexts.

The synthesis of this compound typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 1-hydroxybutan-2-amine. This reaction forms the carbamate linkage while preserving the integrity of the fluorenyl group. The compound can undergo hydrolysis under acidic or basic conditions, and its electrophilic carbonyl carbon allows for nucleophilic substitution reactions, enhancing its utility in organic synthesis .

Biological Activities

Research indicates that compounds containing fluorenyl and carbamate functionalities may exhibit various biological activities, including anti-inflammatory and analgesic properties. Preliminary studies have suggested that this compound could interact with biological targets relevant to these therapeutic areas .

Potential Therapeutic Applications

The following table summarizes the potential therapeutic applications and associated biological activities of this compound:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Evaluation : Research involving fluorenyl derivatives has shown promising results against multidrug-resistant microorganisms. For instance, derivatives synthesized from similar structures exhibited minimum inhibitory concentrations against Gram-positive bacteria, indicating potential antimicrobial properties .

- Mechanistic Studies : Investigations into the interactions of fluorenyl carbamates with specific enzymes or receptors could elucidate their pharmacological profiles. Such studies are crucial for understanding how these compounds exert their biological effects and for identifying potential therapeutic targets .

- Comparative Analysis : A study comparing various fluorenyl derivatives highlighted the unique structural features of this compound, particularly its solubility and reactivity, which may enhance its biological efficacy compared to structurally similar compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate?

- Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. For example, fluorenylmethyloxycarbonyl (Fmoc) derivatives are prepared using coupling agents like T3P® (propylphosphonic anhydride) in the presence of a base such as DIEA (diisopropylethylamine). Reaction conditions often involve heating in ethyl acetate (80°C, 24–48 hours) followed by purification via silica gel column chromatography .

- Key Reaction Parameters :

| Catalyst/Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| T3P®/DIEA | EtOAc | 80°C | 32% |

Q. How is this compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are standard. For example:

- 1H NMR (300 MHz, CDCl3): Peaks at δ 1.42–1.56 (m, 2H, CH2), 2.43 (t, J = 7.4 Hz, 2H, CH2 adjacent to carbonyl) .

- HRMS : Calculated [M+H]+ = 779.1, observed [M+H]+ = 779.1 (confirming molecular weight) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- GHS Hazards : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

- Handling : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and fume hoods. Avoid dust formation and store in a dry, cool environment (<28°C) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer : Yield optimization involves:

- Catalyst Loading : Incremental addition of T3P® and DIEA (e.g., twice at 24-hour intervals) to drive reaction completion .

- Solvent Choice : Polar aprotic solvents like EtOAc enhance solubility of intermediates .

- Temperature Control : Prolonged heating (e.g., 80°C for 48 hours) improves conversion rates .

Q. What crystallographic tools resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) is standard. For example:

- Disorder in solvent molecules or counterions can be modeled using SHELXL’s PART instruction .

- Key Crystallographic Data :

| Parameter | Value |

|---|---|

| Space group | P212121 |

| R factor | 0.095 |

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 119°C (melting point). Store below 28°C in airtight containers .

- Light Sensitivity : No direct data, but Fmoc derivatives are typically light-sensitive; amber glassware is recommended .

Q. How is the Fmoc group in this compound utilized in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The Fmoc group acts as a temporary amine protector. In SPPS:

- Coupling : Activated using COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy) dimethylamino-morpholino-carbenium hexafluorophosphate] on rink amide MBHA resin .

- Deprotection : Removed with 20% piperidine in DMF, leaving the peptide backbone intact .

Q. How should researchers address contradictions in reported storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.